![molecular formula C14H14N2O5S B3342312 Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- CAS No. 171414-16-7](/img/structure/B3342312.png)
Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. A study on the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition has been published .Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be represented by the formula C7H9NO2S . The IUPAC Standard InChI is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .Chemical Reactions Analysis
Benzenesulfonamides, including the variant “N-[(4-methoxyphenyl)methyl]-2-nitro-”, undergo various chemical reactions, such as condensation to form Schiff bases. They can also participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides can vary. For instance, the molecular weight of a similar compound, 4-methyl-benzenesulfonamide, is 171.217 . The melting point of another similar compound, 4-methyl-N-(4-methylphenyl)-benzenesulfonamide, is between 338.25 K and 339.25 K .Mechanism of Action
While the specific mechanism of action for “N-[(4-methoxyphenyl)methyl]-2-nitro-” is not available, a similar compound, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, acts through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-12-8-6-11(7-9-12)10-15-22(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLAYQTXRMHPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355310 | |
Record name | Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- | |
CAS RN |
171414-16-7 | |
Record name | Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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